molecular formula C14H15ClO4 B14670655 Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl CAS No. 39651-57-5

Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl

Cat. No.: B14670655
CAS No.: 39651-57-5
M. Wt: 282.72 g/mol
InChI Key: ZTYNYQDZSDHVLT-UHFFFAOYSA-N
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Description

Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is a diacyl peroxide compound known for its significant reactivity and utility in various chemical processes. This compound is characterized by the presence of a peroxide bond, which imparts high reactivity, making it useful in a range of synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexanecarbonyl peroxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the formation of the desired peroxide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, undergoes various types of chemical reactions, including:

    Oxidation: The peroxide bond is highly reactive and can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: Under specific conditions, the compound can be reduced, breaking the peroxide bond and forming corresponding alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents. Reaction conditions often involve low temperatures to control the reactivity of the peroxide bond and prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. Typical products include oxidized or reduced derivatives of the starting materials, as well as substituted compounds where the chlorine atom has been replaced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an oxidizing agent in various synthetic processes. It is particularly useful in the epoxidation of alkenes, where it converts double bonds into epoxides.

Biology and Medicine

In biological and medical research, peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced damage and the protective effects of antioxidants.

Industry

Industrially, this compound is employed in the production of polymers and other materials where controlled oxidation is required. It is also used in the synthesis of pharmaceuticals and agrochemicals, where its reactivity is harnessed to introduce specific functional groups into target molecules .

Mechanism of Action

The mechanism of action of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is prone to homolytic cleavage, generating free radicals that initiate further reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another diacyl peroxide compound with similar reactivity, commonly used in acne treatment and polymerization reactions.

    3-Chloroperoxybenzoic acid: A related compound used as an oxidizing agent in organic synthesis.

Uniqueness

Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile reagent in synthetic chemistry .

Properties

CAS No.

39651-57-5

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

cyclohexanecarbonyl 3-chlorobenzenecarboperoxoate

InChI

InChI=1S/C14H15ClO4/c15-12-8-4-7-11(9-12)14(17)19-18-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

InChI Key

ZTYNYQDZSDHVLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OOC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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